1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine

Description

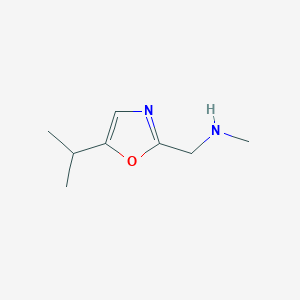

1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is a heterocyclic amine featuring a 5-membered oxazole ring substituted with an isopropyl group at the 5-position and an N-methylmethanamine moiety at the 2-position. The N-methylmethanamine side chain introduces basicity, which may influence solubility and binding interactions in medicinal chemistry contexts.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N-methyl-1-(5-propan-2-yl-1,3-oxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H14N2O/c1-6(2)7-4-10-8(11-7)5-9-3/h4,6,9H,5H2,1-3H3 |

InChI Key |

RUOHKETXBASIKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(O1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation reactions to introduce the isopropyl and methylamine groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the attached functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s ability to interact with biological systems makes it a candidate for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, allows it to bind effectively to these targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine with structurally related heterocyclic amines, focusing on core heterocycles, substituents, synthetic routes, and functional properties.

Structural and Functional Analysis

Oxazole vs. Oxadiazole: The oxazole core (one oxygen, one nitrogen) offers moderate electron-withdrawing effects, whereas oxadiazole (two nitrogens, one oxygen) exhibits stronger electronegativity, enhancing thermal stability and rigidity .

Tetrazole-Containing Compound :

- Tetrazole rings are highly acidic (pKa ~4.9), making them bioisosteres for carboxylic acids in drug design (e.g., angiotensin II receptor blockers). This contrasts with the oxazole’s neutral character, which may limit ionic interactions in biological systems .

Thiophene/Pyrazole Hybrid: The thiophene’s electron-rich nature enhances π-π stacking interactions, while the fluorine atom increases metabolic stability.

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is C8H12N2O. The oxazole ring's presence allows for potential electrophilic aromatic substitution reactions, while the amine group may engage in nucleophilic substitution reactions. These functional groups contribute to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, derivatives of methanamines have been shown to exhibit various biological activities including:

- Antimicrobial Activity : Some methanamine derivatives demonstrate effectiveness against bacterial strains.

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation.

- Cytotoxic Effects : Certain analogs have shown promise in cancer research due to their cytotoxic properties against tumor cells.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key differences and similarities:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(Isoxazol-5-yl)-N-methylmethanamine | 23006271 | Lacks isopropyl substitution |

| 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride | 11622565 | Contains a thiazole ring instead of oxazole |

| (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | 1185169-37-2 | Features a pyrazole ring and different substituents |

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds provide valuable insights:

- Antimicrobial Studies : Research on similar methanamines has demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

- Inflammation Models : In vivo studies using related compounds have shown reductions in inflammatory markers in animal models, indicating potential therapeutic applications for inflammatory diseases.

- Cytotoxicity Tests : Several derivatives have been tested for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values in the low micromolar range, highlighting the need for further investigation into this compound's anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.